

ethyl 2-methylcyclopropane-1-carboxylate

molecular weight and formula

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Compound of Interest

Compound Name: ethyl 2-methylcyclopropane-1-carboxylate

Cat. No.: B1265755

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An In-Depth Technical Guide to **Ethyl 2-Methylcyclopropane-1-carboxylate** for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the rational incorporation of unique structural motifs is a cornerstone of developing novel therapeutics with enhanced pharmacological profiles. Among these, cyclopropane derivatives have garnered significant attention as valuable bioisosteres and rigid scaffolds. The inherent ring strain and unique electronic properties of the cyclopropane ring can impart favorable characteristics to drug candidates, such as increased metabolic stability, improved binding affinity, and enhanced potency.^{[1][2][3]} **Ethyl 2-methylcyclopropane-1-carboxylate** is a key intermediate, serving as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.^{[4][5]} This guide provides a technical overview of its molecular properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation and purification.

Physicochemical Properties of Ethyl 2-Methylcyclopropane-1-carboxylate

A summary of the key quantitative data for **ethyl 2-methylcyclopropane-1-carboxylate** is presented below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₇ H ₁₂ O ₂ | [4][6][7] |
| Molecular Weight | 128.17 g/mol | [4][6][8] |
| CAS Number | 20913-25-1 | [4][6] |
| Appearance | Colorless liquid | [4][7] |
| Boiling Point | 151.5 °C | [9] |
| LogP | 1.20550 | [4] |
| IUPAC Name | ethyl 2-methylcyclopropane-1-carboxylate | [6] |

Experimental Protocol: Synthesis of Ethyl 2-Methylcyclopropane-1-carboxylate via Fischer Esterification

This section details a representative methodology for the synthesis of **ethyl 2-methylcyclopropane-1-carboxylate** from 2-methylcyclopropanecarboxylic acid and ethanol, a common and scalable laboratory procedure.

Objective: To synthesize **ethyl 2-methylcyclopropane-1-carboxylate** through the acid-catalyzed esterification of 2-methylcyclopropanecarboxylic acid.

Materials:

- 2-methylcyclopropanecarboxylic acid
- Absolute ethanol (200 proof, anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Diethyl ether
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Procedure:

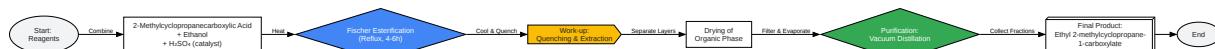
- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine 1.0 mole equivalent of 2-methylcyclopropanecarboxylic acid with 5.0 mole equivalents of absolute ethanol.
- **Acid Catalyst Addition:** While stirring the mixture, slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid mass) to the flask. The addition should be done carefully as it is an exothermic process.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess ethanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution

(to neutralize the acid catalyst), and finally with brine (saturated NaCl solution).

- Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
- Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyl 2-methylcyclopropane-1-carboxylate**. Further purification can be achieved by vacuum distillation.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **ethyl 2-methylcyclopropane-1-carboxylate** as described in the experimental protocol.



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Caption: Synthesis and purification workflow for **ethyl 2-methylcyclopropane-1-carboxylate**.

Conclusion

Ethyl 2-methylcyclopropane-1-carboxylate is a valuable building block in medicinal chemistry, offering a gateway to novel cyclopropane-containing compounds. The unique structural and electronic properties of the cyclopropane moiety can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The straightforward synthesis via Fischer esterification makes it an accessible intermediate for researchers in drug development. This guide provides the foundational technical information required for the effective utilization of this compound in the synthesis of next-generation therapeutics.

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